all-trans-Retinal-14,15-13C2
Description
Significance of Isotopic Labeling in Retinoid Biochemistry and Vision Research
Isotopic labeling is an indispensable technique in the fields of biochemistry and vision research, allowing scientists to trace the journey and transformation of molecules within complex biological systems. mdpi.comnih.gov By replacing specific atoms with their stable isotopes, such as replacing carbon-12 with carbon-13 (¹³C), researchers can effectively "tag" molecules without significantly altering their chemical properties. mdpi.com This enables the use of highly sensitive analytical methods to monitor their metabolic fate, interactions, and structural changes. scbt.comontosight.ai
In the study of retinoids (the class of compounds including retinal and vitamin A), isotopic labeling has been fundamental in elucidating metabolic pathways and understanding their diverse biological roles in processes like immune function and cell growth regulation. nih.govsoton.ac.uk For vision research, which centers on the light-sensitive molecule retinal, isotopic labeling is particularly crucial. Retinal is the chromophore that binds to opsin proteins to form visual pigments like rhodopsin. sigmaaldrich.comcymitquimica.com The absorption of light triggers a change in the shape (isomerization) of the retinal molecule, initiating the cascade of events that leads to vision.
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (FTIR and Raman) can detect the unique signals from the incorporated stable isotopes. mdpi.comuoguelph.ca This allows for the precise tracking of structural and electronic changes in the retinal molecule as it progresses through the visual cycle. mdpi.com For instance, solid-state NMR studies on isotopically labeled retinal embedded in rhodopsin can reveal detailed information about the chromophore's structure and its interaction with the surrounding protein environment. nih.govpnas.org
Rationale for Specific Carbon-13 Labeling at C14 and C15 Positions
The selection of the C14 and C15 positions for carbon-13 labeling in all-trans-retinal (B13868) is a highly strategic choice, directly related to the functional importance of this region of the molecule. The C14-C15 single bond and the C15 aldehyde group are located at the end of the polyene chain, which forms a Schiff base linkage with a lysine (B10760008) residue in the opsin protein. This linkage is central to the function of rhodopsin.
Research has shown that the chemical shifts of the C14 and C15 carbons in NMR spectroscopy are highly sensitive to critical molecular events:
Isomerization State: The transition of the retinal chromophore from its initial state to various photointermediates, such as bathorhodopsin and metarhodopsin II, involves changes in the geometry around the double bonds. These geometric shifts cause detectable changes in the electronic environment of the C14 and C15 atoms. pnas.orgacs.org
Schiff Base Protonation: The protonation state of the Schiff base nitrogen is a key factor in the activation of rhodopsin. The NMR signals of the nearby C14 and C15 carbons are sensitive to these changes in protonation. pnas.org
Chromophore-Protein Interactions: The specific interactions between the retinal tail and amino acid residues within the protein's binding pocket can be probed. For example, studies have used [14,15-¹³C₂]-retinal to identify specific retinal-protein contacts and track how these contacts change during the activation of rhodopsin. pnas.org
Furthermore, in Fourier-transform infrared (FTIR) difference spectroscopy, labeling at these positions is crucial for assigning the C14-C15 stretching vibration. Changes in this vibrational frequency provide evidence for conformational changes, such as the 14-s-cis configuration that the retinal is thought to adopt in certain intermediates of the bacteriorhodopsin photocycle. ruhr-uni-bochum.de
Overview of Research Paradigms Enabled by All-trans-Retinal-14,15-13C2
The availability of this compound has been instrumental in advancing several key research paradigms, particularly in the study of rhodopsins, which are model systems for the larger family of G-protein coupled receptors (GPCRs). mdpi.com
Structural Determination of Photointermediates: One of the most significant applications is in the characterization of the transient, light-activated states of rhodopsin. By incorporating this compound into rhodopsin and using low-temperature solid-state NMR, researchers can trap and study the structure of fleeting intermediates like bathorhodopsin. acs.org This provides a snapshot of the initial structural changes that occur upon light absorption.
Mapping Chromophore-Protein Interactions: Two-dimensional NMR experiments using [14,15-¹³C₂]-retinal, often in combination with isotopically labeled amino acids in the opsin protein, allow for the mapping of close contacts between the retinal chromophore and the protein. pnas.org These studies have demonstrated how the retinal molecule moves within the binding pocket during the transition to the active metarhodopsin II state, revealing the mechanical coupling that leads to receptor activation. pnas.org
Understanding Isomerization Dynamics: The specific chemical shifts observed for the C14 and C15 labels provide direct insight into the isomerization state of the retinal's polyene chain. pnas.orgjst.go.jp This has been crucial in confirming the all-trans to 13-cis isomerization in bacteriorhodopsin and the 11-cis to all-trans isomerization in visual rhodopsin, as well as exploring more subtle conformational changes in the C14-C15 bond. ruhr-uni-bochum.de
Probing the Retinal Configuration in Novel Rhodopsins: The principles developed from studying bovine rhodopsin and bacteriorhodopsin are now being applied to a wider range of microbial rhodopsins, such as proteorhodopsin and channelrhodopsin, which have applications in fields like optogenetics. soton.ac.uknih.gov The synthesis and incorporation of specifically labeled retinals, including this compound, are essential for elucidating the structure and function of these novel light-sensitive proteins. soton.ac.uknih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈¹³C₂H₂₈O | pharmaffiliates.com |
| Molecular Weight | ~286.42 g/mol | pharmaffiliates.com |
| Appearance | Pale Yellow Low Melting Solid | pharmaffiliates.com |
| Primary Application | Labeled Retinal for Research | pharmaffiliates.com |
| Storage Conditions | 2-8°C, Amber Vial, Under Inert Atmosphere | pharmaffiliates.com |
Table 2: Key Research Applications and Findings
| Research Area | Technique Used | Key Findings Enabled by ¹³C Labeling at C14/C15 | Example Studies |
|---|---|---|---|
| Visual Rhodopsin Activation | Solid-State NMR | Tracked movement of the retinal tail and identified new contacts with Tyr-178 in the Meta II state. pnas.org | pnas.org |
| Bacteriorhodopsin Photocycle | FTIR Spectroscopy | Assigned the C14-C15 stretching vibration, providing evidence for a 13-cis, 14-s-cis configuration in the L intermediate. ruhr-uni-bochum.de | ruhr-uni-bochum.de |
| Structure of Photointermediates | Solid-State NMR | Observed the ¹³C chemical shifts of bathorhodopsin, revealing deshielding at the center of the polyene chain and shielding at the ends. acs.org | acs.org |
| Microbial Rhodopsin Structure | Solid-State NMR | Probed structural features and interaction of the chromophore with the protein in proteorhodopsin and channelrhodopsin. soton.ac.uknih.gov | soton.ac.uknih.gov |
Properties
Molecular Formula |
C₁₈¹³C₂H₂₈O |
|---|---|
Molecular Weight |
286.42 |
Synonyms |
(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenal-14,15-13C2; all -trans-Vitamin A Aldehyde-14,15-13C2; Retinene-14,15-13C2; E-Retinal-14,15-13C2; Retinaldehyde-14,15-13C2; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies
Total Synthesis Routes for All-trans-Retinal-14,15-13C2
The synthesis of this compound is a precise, multi-step process designed to build the carbon skeleton while ensuring the correct stereochemistry and exact placement of the isotopic labels.
Multi-step Linear Synthetic Pathways from Precursors
The construction of the all-trans-retinal (B13868) backbone typically begins from readily available precursors. A common and effective starting material is β-ionone. nih.govmdpi.comgoogle.com The synthesis involves a series of reactions to elongate the polyene side chain attached to the β-ionone ring. This linear sequence builds the C20 skeleton of retinal step-by-step. Key transformations often include olefination reactions to form the carbon-carbon double bonds of the chain. nih.govmdpi.com
Table 1: Exemplary High-Level Steps in the Synthesis from β-ionone
| Step | Description | Key Transformation | Precursor |
|---|---|---|---|
| 1 | Chain elongation from C13 to C15 | Horner-Wadsworth-Emmons (HWE) or Wittig Reaction | β-ionone |
| 2 | Further chain extension to C18 or C20 | Aldol Condensation / Olefination | C15 intermediate |
| 3 | Final chain construction and functional group modification | Olefination with a ¹³C-labeled reagent | C18 ketone or similar intermediate |
| 4 | Conversion of nitrile/ester to aldehyde | Reduction (e.g., with DIBAL-H) | Retinonitrile or retinoic acid ester |
Utilization of ¹³C-Labeled Building Blocks
The specific placement of the ¹³C isotopes at the C14 and C15 positions is achieved by introducing a labeled building block at a strategic point in the synthesis. The most common precursor for this purpose is doubly labeled acetonitrile (B52724) (¹³CH₃¹³CN). mdpi.com This small, two-carbon molecule contains the exact isotopic arrangement needed for the terminal end of the retinal chain.
The labeled acetonitrile is typically converted into a more reactive species, such as diethyl phosphonoacetonitrile, which can then be used in an olefination reaction (like the Horner-Wadsworth-Emmons reaction) with a C18-ketone intermediate. mdpi.com This reaction forms the C13=C14 double bond and extends the chain to its full C20 length, incorporating the ¹³C labels at the desired C14 and C15 positions. The final step involves the reduction of the nitrile group (¹³C≡N) to an aldehyde (¹³CHO), often using a reducing agent like diisobutylaluminium hydride (DIBAL-H). mdpi.com
Stereoselective Synthesis and Isomeric Control
The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored for this purpose as it is known to exhibit high E-selectivity, meaning it preferentially forms the trans-isomer of the double bond. nih.govacs.org By carefully selecting the reaction conditions—such as the base, solvent, and temperature—the formation of the all-trans configuration can be maximized. nih.gov Despite these measures, small amounts of cis-isomers are often formed, necessitating rigorous purification.
Purification and Isomeric Separation Techniques
Following the completion of the synthesis, the crude product is typically a mixture of retinal isomers (all-trans, 9-cis, 11-cis, 13-cis) and other reaction byproducts. Isolating the pure this compound is a critical step.
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this separation. nih.govnih.govjfda-online.com Both normal-phase and reversed-phase HPLC can be employed. Normal-phase HPLC, often using a silica (B1680970) gel column with a non-polar mobile phase (e.g., mixtures of hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) or isopropanol), is particularly effective at separating the geometric isomers of retinal. nih.gov The slightly different polarities of the various isomers allow them to be resolved into distinct peaks, enabling the collection of the pure all-trans fraction.
Table 2: Common Techniques for Purification and Isomer Separation
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Initial purification from non-isomeric byproducts. |
| Preparative HPLC | Silica Gel (Normal-Phase) | Isocratic Hexane/Dioxane or Hexane/Isopropanol | High-resolution separation of all-trans isomer from cis-isomers. nih.gov |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Buffered Aqueous Solution | Alternative method for isomer separation. nih.govjfda-online.com |
Characterization of Isotopic Enrichment and Purity
Once purified, the final compound must be rigorously analyzed to confirm its chemical identity, isomeric purity, and the precise location and level of isotopic enrichment. A combination of mass spectrometry and NMR spectroscopy is used for this comprehensive characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the labeled retinal. The incorporation of two ¹³C atoms in place of ¹²C atoms results in a mass increase of two daltons compared to the unlabeled compound. MS analysis can precisely measure this mass shift, confirming the successful incorporation of the labels. nih.govnih.govmdpi.comnih.gov The relative intensities of the isotopic peaks can also provide a quantitative measure of the enrichment level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for confirming the exact location of the isotopic labels and assessing the chemical and isomeric purity.
Table 3: Analytical Methods for Characterization
| Analytical Method | Information Obtained | Typical Result for this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight, confirmation of label incorporation, and isotopic enrichment level. nih.gov | Molecular ion peak at M+2 compared to unlabeled retinal. |
| ¹H NMR Spectroscopy | Overall chemical structure and stereochemistry (isomeric purity). | Characteristic signals confirming the all-trans polyene chain. |
| ¹³C NMR Spectroscopy | Confirmation of label positions and chemical purity. nih.gov | Highly enhanced signals for C14 and C15 positions. |
Advanced Spectroscopic Applications in Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-invasive technique for probing molecular structure, dynamics, and interactions at an atomic level. The incorporation of ¹³C labels at specific sites, such as in all-trans-Retinal-14,15-¹³C₂, significantly enhances the signal-to-noise ratio for the labeled carbon atoms, enabling a range of sophisticated NMR experiments that would otherwise be unfeasible.
Solid-State Magic Angle Spinning (MAS) NMR Investigations
Solid-state MAS NMR is particularly well-suited for studying membrane-embedded proteins like rhodopsins, where the retinal chromophore is found. documentsdelivered.comnih.gov This technique overcomes the challenges of slow molecular tumbling in the solid state, which would otherwise lead to broad, uninformative spectra. The use of ¹³C-labeled retinal, including at the C14 and C15 positions, has been instrumental in these studies. nih.govnih.govnih.gov
A significant challenge in the solid-state NMR of biological macromolecules is the inherently low sensitivity. Dynamic Nuclear Polarization (DNP) is a technique that dramatically enhances the NMR signal by transferring the high polarization of electron spins to the nuclear spins of interest. researchgate.netcopernicus.org This is achieved by doping the sample with a polarizing agent containing unpaired electrons and irradiating with microwaves at or near the electron paramagnetic resonance frequency. researchgate.net The result can be a signal enhancement of one to three orders of magnitude. researchgate.net
The synthesis of all-trans-retinals with multiple ¹³C labels, including at the C14 and C15 positions, has been specifically developed to leverage the power of DNP-enhanced solid-state MAS NMR. nih.govsoton.ac.uk This approach enables detailed structural studies of retinylidene proteins such as proteorhodopsin and channelrhodopsin, providing insights into the chromophore's interaction with the protein in both its ground state and various photointermediates. nih.govsoton.ac.uk Even with ¹³C labeling, NMR signals can be weak, especially for transient photocycle intermediates, making DNP enhancement a critical tool. soton.ac.uk
| Parameter | Description |
| Technique | Dynamic Nuclear Polarization (DNP)-Enhanced Magic Angle Spinning (MAS) NMR |
| Principle | Transfer of spin polarization from electrons to nuclei via microwave irradiation. |
| Benefit | Significant enhancement of NMR signal intensity (typically 1-3 orders of magnitude). researchgate.net |
| Application | Enables structural studies of low-concentration or inherently insensitive samples like membrane proteins. |
| Requirement | Doping of the sample with a polarizing agent (e.g., stable radicals). |
The chemical shifts of the ¹³C-labeled carbons are exquisitely sensitive to the local electronic environment, providing a powerful probe of the chromophore's conformation and configuration. Solid-state NMR studies on bacteriorhodopsin regenerated with retinal specifically labeled at positions including C14 have been crucial in characterizing the geometry of the C13=C14 double bond and the C14-C15 single bond in various intermediates of the photocycle. nih.govbrandeis.edu
For instance, in the M intermediate of bacteriorhodopsin, the ¹³C chemical shift of C12 indicated a cis configuration for the C13=C14 double bond. nih.govbrandeis.edu Furthermore, dramatic upfield shifts observed for the ¹³C-14 resonance in certain M intermediate preparations have been interpreted as evidence for different C=N configurations (syn vs. anti) of the retinal-lysine Schiff base linkage. nih.govbrandeis.edu Resonance Raman spectroscopy studies have also utilized ¹³C isotopic substitutions to investigate the C14-C15 stretching frequency, arguing for a 14-s-trans conformation in the K and L intermediates of bacteriorhodopsin. nih.gov These findings demonstrate the power of site-specific isotopic labeling in resolving fine structural details of the retinal chromophore.
The precise chemical shifts of the ¹³C labels in all-trans-Retinal-14,15-¹³C₂ can reveal subtle perturbations in the electronic structure of the polyene chain caused by interactions with the surrounding protein environment. nih.gov Analysis of NMR data has shown that the positive charge from the protonated Schiff base is partially delocalized into the polyene chain. nih.govuniversiteitleiden.nl
Solid-state NMR studies have demonstrated that interactions with the protein can influence the chemical shifts of carbons along the retinal chain. nih.gov For example, in rhodopsin, the charge delocalization appears to be largely restricted to the region between C-7 and C-15. nih.gov By comparing the chemical shifts of the labeled retinal within the protein to those of model compounds in solution, researchers can map out specific points of interaction and understand how the protein tunes the properties of the chromophore. nih.gov
The photocycle of retinal-binding proteins involves a series of transient intermediates with distinct structural and electronic properties. Solid-state NMR, particularly when enhanced by DNP, is a powerful tool for trapping and characterizing these short-lived states. nih.govsoton.ac.uknih.gov By regenerating rhodopsins with ¹³C-labeled retinal, including at the C14 and C15 positions, it is possible to obtain NMR spectra of various photointermediates. nih.gov
For example, in studies of bacteriorhodopsin's M intermediate, specific ¹³C labeling at C14, among other positions, allowed for the characterization of two distinct forms of M, which differ in the configuration of the retinal-lysine Schiff base linkage. nih.govbrandeis.edu These experiments provide a direct window into the structural changes that retinal undergoes as it proceeds through its functional cycle. nih.gov
| Intermediate | Key Findings from ¹³C NMR | Reference |
| M (in NaCl) | C13=C14 is cis; Schiff base is unprotonated; ¹³C-14 resonance shows a dramatic upfield shift, suggesting a syn C=N configuration. | nih.govbrandeis.edu |
| M (in Gdn-HCl) | C13=C14 is cis; Schiff base is unprotonated; ¹³C-14 resonance is closer to model compounds, suggesting an anti C=N configuration. | nih.govbrandeis.edu |
| K and L | Resonance Raman with ¹³C labels suggests a 13-cis, 14-s-trans chromophore. | nih.gov |
High-Resolution Solution-State NMR for Structural Assignments
While solid-state NMR is essential for studying retinal in its native membrane environment, high-resolution solution-state NMR of retinal and its derivatives provides the foundational data necessary for interpreting the more complex solid-state spectra. brandeis.edu Complete and unambiguous ¹H and ¹³C NMR chemical shift assignments for various retinal isomers, including all-trans-retinal (B13868), have been established through a combination of one- and two-dimensional NMR experiments in solution. researchgate.net These assignments serve as crucial reference points for understanding the "ligation shifts" that occur when retinal binds to the protein, reflecting the specific interactions within the binding pocket. universiteitleiden.nl
¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution and solid state. For a complex molecule like all-trans-retinal, isotopic labeling is essential for assigning specific signals and probing local electronic environments. While the synthesis of all-trans-Retinal-14,15-¹³C₂ has been reported for use in solid-state NMR studies of retinylidene proteins, detailed NMR data for the isolated compound are not extensively published soton.ac.uk. However, the expected effects of the ¹³C labeling on the NMR spectrum can be thoroughly described.
The introduction of ¹³C at positions 14 and 15 dramatically alters the spin-spin coupling patterns observed in both ¹H and ¹³C NMR spectra. In an unlabeled retinal molecule, ¹³C signals are observed as singlets in proton-decoupled spectra, and ¹H signals are split by neighboring protons. With the ¹⁴,¹⁵-¹³C₂ labeling, new, diagnostically powerful couplings emerge:
¹J(¹³C-¹³C) Coupling: A direct, one-bond coupling between C14 and C15 will be present. The magnitude of this ¹J coupling constant is sensitive to the hybridization and bond order of the C14-C15 bond, typically falling in the range of 40-60 Hz for a single bond between sp² and sp³ carbons.
¹J(¹³C-¹H) and ²J(¹³C-¹H) Couplings: The coupling between C14 and its directly attached proton (H14), and between C15 and its proton (H15), will be observable. Furthermore, two-bond couplings, such as between C14 and H15, and C15 and H14, will provide valuable conformational information.
These coupling constants are exquisitely sensitive to the dihedral angle and electronic structure of the polyene tail. When all-trans-Retinal-14,15-¹³C₂ is incorporated into a protein like bacteriorhodopsin, changes in these coupling constants can be used to monitor conformational changes, such as s-trans to s-cis isomerization around the C14-C15 bond, a proposed step in the proton-pumping cycle of some retinal proteins.
| Coupling Type | Involved Nuclei | Typical Magnitude (Hz) | Structural Information Provided |
|---|---|---|---|
| One-bond ¹³C-¹³C | C14 - C15 | ~40-60 | Hybridization, C14-C15 bond order |
| One-bond ¹H-¹³C | H14 - C14 | ~120-160 | Hybridization of C14 |
| One-bond ¹H-¹³C | H15 - C15 | ~120-160 | Hybridization of C15 |
| Two-bond ¹H-¹³C | H14 - C15 | ~0-10 | Conformation, dihedral angles |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Resonance Raman and FTIR, provide detailed insights into the bonding and structure of the retinal chromophore and its dynamic interaction with the surrounding protein.
Resonance Raman (RR) Spectroscopy for Chromophore Vibrational Modes
Resonance Raman (RR) spectroscopy is a highly sensitive technique for studying the vibrational modes of chromophores. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the retinal, the Raman signals from its vibrations are selectively enhanced by several orders of magnitude. This allows for the study of the chromophore's structure with minimal interference from the protein matrix.
The "fingerprint" region of the RR spectrum (1100-1400 cm⁻¹) is particularly informative, containing C-C stretching vibrations that are sensitive to the isomeric and conformational state of the retinal chain. The C14-C15 single bond stretch is a key vibrational mode in this region. Its frequency is a known indicator of the conformation around this bond. In bacteriorhodopsin, RR studies using various isotopologues have shown that the C14-C15 stretch is located around 1185-1195 cm⁻¹. nih.gov This relatively high frequency is characteristic of a C14-C15 s-trans conformation. nih.gov The use of all-trans-Retinal-14,15-¹³C₂ would be expected to cause a significant downshift in this vibrational mode, confirming its assignment and allowing for precise tracking of this bond's behavior during the photocycle.
Fourier Transform Infrared (FTIR)-Difference Spectroscopy for Protein Conformational Changes
FTIR-difference spectroscopy is a powerful method for detecting small structural changes in a protein during a reaction, such as the light-induced activation of a retinal protein. nih.gov By subtracting the spectrum of the protein in its initial state from the spectrum of it in an intermediate state, only the molecular bonds that have changed their environment or conformation appear as positive or negative bands.
When bacteriorhodopsin is reconstituted with all-trans-Retinal-14,15-¹³C₂, the vibrations of the labeled C14-C15 bond serve as an intrinsic probe. Changes in the frequency and intensity of the C14-C15 stretching mode can be monitored as the protein proceeds through its photocycle intermediates (e.g., K, L, M). For instance, a study on the BR-to-M intermediate transition using 14,15-¹³C₂ labeled retinal revealed a distinct band at 1202 cm⁻¹ in the ground state, which was assigned to the C14-C15 stretching vibration. ruhr-uni-bochum.de Observing shifts in this specific band provides direct evidence of conformational changes in the retinal tail, which are coupled to protonation changes in key amino acid residues (like aspartic acid) and ultimately drive the protein's proton-pumping function. ruhr-uni-bochum.denih.gov
Isotopic Substitution Effects on Vibrational Spectra for Assignment and Interpretation
The primary utility of isotopic substitution is the definitive assignment of vibrational modes. According to the principles of vibrational spectroscopy, increasing the mass of the atoms involved in a bond will decrease the frequency of its stretching vibration. This effect is invaluable for disentangling complex spectra where many vibrational modes overlap.
The labeling in all-trans-Retinal-14,15-¹³C₂ provides a clear and substantial mass increase for the C14-C15 bond. Seminal FTIR-difference spectroscopy studies on bacteriorhodopsin have demonstrated this effect with precision. In the ground state (BR), the C14-C15 stretching vibration appears at 1202 cm⁻¹. ruhr-uni-bochum.de Upon substitution with ¹³C at both the C14 and C15 positions, this band shifts down by 23 cm⁻¹ to 1179 cm⁻¹. ruhr-uni-bochum.de This large, predictable shift confirms the assignment of the 1202 cm⁻¹ band to the C14-C15 stretch and allows researchers to track this specific bond's movement and environmental changes with high confidence throughout the protein's functional cycle. ruhr-uni-bochum.deembopress.org Similar shifts are expected in RR spectra, providing a complementary method for confirming assignments and interpreting the chromophore's structural dynamics. nih.gov
| Vibrational Mode | Isotopologue | Observed Frequency (cm⁻¹) in Bacteriorhodopsin (BR state) | Isotopic Shift (cm⁻¹) | Reference |
|---|---|---|---|---|
| C14-C15 Stretch | Unlabeled | 1202 | - | ruhr-uni-bochum.de |
| C14-C15 Stretch | 14,15-¹³C₂ | 1179 | -23 | ruhr-uni-bochum.de |
| C14-C15 Stretch | 14-¹³C | 1193 | -9 | ruhr-uni-bochum.de |
| C14-C15 Stretch | 15-¹³C | 1195 | -7 | ruhr-uni-bochum.de |
Applications in Biochemical and Metabolic Pathway Elucidation
Tracing Retinoid Metabolic Pathways in Biological Systems
The use of all-trans-Retinal-14,15-13C2 has been instrumental in tracing the intricate web of retinoid metabolic pathways in both in vitro settings and complex animal models. By introducing this labeled compound, scientists can accurately map the conversion of all-trans-retinal (B13868) into its various downstream metabolites.
In in vitro studies utilizing cultured cells or isolated enzymes, this compound allows for the unambiguous identification and quantification of metabolic products. For instance, when incubated with retinal pigment epithelium (RPE) cells, the labeled all-trans-retinal can be traced as it is reduced to all-trans-retinol or oxidized to all-trans-retinoic acid.
In animal models, this stable isotope tracer provides a powerful method to study retinoid metabolism under physiological and pathological conditions. Following administration, tissues can be analyzed to determine the distribution and transformation of the labeled retinoid. This approach helps in understanding the dynamic interplay of different organs in maintaining retinoid homeostasis.
Table 1: Illustrative Tracking of this compound in a Biological System
| Analyte | Expected Molecular Weight (Unlabeled) | Expected Molecular Weight (13C2-Labeled) | Significance |
|---|---|---|---|
| all-trans-Retinal | 284.44 g/mol | 286.44 g/mol | Starting material; allows for monitoring of uptake and clearance. |
| all-trans-Retinol | 286.45 g/mol | 288.45 g/mol | Indicates the activity of retinol (B82714) dehydrogenases (RDHs). |
| all-trans-Retinoic Acid | 300.44 g/mol | 302.44 g/mol | Demonstrates the activity of retinaldehyde dehydrogenases (RALDHs). |
Mechanistic Studies of Enzymes in the Retinoid Cycle
The precise labeling in this compound is particularly advantageous for dissecting the mechanisms of key enzymes involved in the retinoid cycle.
The conversion of all-trans-retinol to 11-cis-retinol (B117599) is a critical step in the regeneration of the visual chromophore. While the direct substrate for isomerization is all-trans-retinyl ester, studies with labeled retinoids have been fundamental in understanding the underlying chemical transformations. The use of isotopically labeled substrates has provided evidence for an O-alkyl cleavage mechanism, which is thought to generate a retinyl cation intermediate. nih.govnih.gov This intermediate is believed to be crucial for lowering the energy barrier for isomerization at the C11-C12 double bond. nih.govnih.gov Although direct studies with this compound are not extensively documented in this specific context, its application would be invaluable. By reducing labeled all-trans-retinal to all-trans-retinol and subsequently esterifying it, researchers could trace the fate of the 13C atoms through the isomerization process, providing further insights into the formation of retinyl cation intermediates.
All-trans-retinol 13,14-reductase (RetSat) is an enzyme that catalyzes the saturation of the 13-14 double bond of all-trans-retinol to form all-trans-13,14-dihydroretinol (B17957). nih.gov The use of labeled substrates is crucial for characterizing the activity and stereospecificity of this enzyme. By utilizing this compound, which can be enzymatically reduced to the corresponding labeled all-trans-retinol, the subsequent action of RetSat can be monitored. The resulting all-trans-13,14-dihydroretinol would retain the 13C labels, allowing for precise quantification and structural analysis of the product. This approach has been instrumental in determining that RetSat stereospecifically produces (13R)-all-trans-13,14-dihydroretinol. nih.gov
Table 2: Application of this compound in Studying RetSat Activity
| Substrate/Product | Expected Mass Shift | Analytical Method | Information Gained |
|---|---|---|---|
| Labeled all-trans-Retinol | +2 Da | LC-MS | Confirmation of the substrate for RetSat. |
| Labeled all-trans-13,14-dihydroretinol | +2 Da | LC-MS/MS | Quantification of RetSat activity and product identification. |
Retinol dehydrogenases (RDHs) catalyze the reversible oxidation of retinols to retinaldehydes. wikipedia.org The use of this compound as a substrate allows for the direct and sensitive measurement of RDH activity in the reductive direction (retinal to retinol). nih.gov This is particularly useful for characterizing the kinetics and substrate specificity of different RDH isozymes. For instance, the catalytic efficiency of enzymes like RDH12 towards all-trans-retinal can be precisely determined using this labeled substrate. nih.gov The increase in mass of the resulting all-trans-retinol provides a clear and quantifiable signal in mass spectrometry-based assays.
Understanding the Interconversion and Isomerization of Retinoids
The visual cycle involves a series of interconversions and isomerizations of retinoids. wikipedia.org Isotopically labeled tracers like this compound are invaluable for studying the dynamics of these processes. By following the metabolic fate of the labeled retinal, researchers can elucidate the pathways of isomerization, such as the conversion to 11-cis and 13-cis isomers. Mass spectrometric analysis of retinoids extracted from biological samples incubated with the labeled compound can reveal the distribution of the 13C label among different isomers, providing insights into the enzymatic and non-enzymatic reactions involved. nih.govnih.gov
Probing Neuron-Glia Metabolic Interactions in the Retina
The retina is a complex tissue where neurons and glial cells (like Müller cells) are metabolically coupled. researchgate.netmdpi.com Glial cells are thought to play a supportive role in providing neurons with necessary metabolites. While much of the research on neuron-glia interactions has focused on energy metabolism (e.g., the lactate (B86563) shuttle), there is growing interest in the role of glia in retinoid metabolism. The use of stable isotope-labeled retinoids, such as this compound, offers a promising avenue to investigate the transfer and processing of retinoids between retinal neurons and glial cells. By administering the labeled compound, it may be possible to trace its movement from one cell type to another and identify the metabolites produced in each compartment, thereby shedding light on the intricate metabolic dialogue between neurons and glia in the retina. nih.govelifesciences.org
Role in Mechanistic Studies of Retinylidene Proteins
Investigation of Rhodopsin and Bacteriorhodopsin Photocycles
The photocycles of rhodopsin and bacteriorhodopsin, the archetypal retinylidene proteins, involve a series of transient intermediate states that are difficult to capture and characterize. The use of all-trans-Retinal-14,15-13C2, often in conjunction with advanced spectroscopic techniques like solid-state Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, has been pivotal in dissecting these complex pathways.
Retinal Isomerization Dynamics (e.g., all-trans to 13-cis)
The initial and most critical event in the photocycle of both rhodopsin and bacteriorhodopsin is the isomerization of the retinal chromophore from an all-trans configuration to a 13-cis form upon light absorption wikipedia.orgresearchgate.netnih.govbiorxiv.org. The 13C labels at the C14 and C15 positions serve as sensitive probes for monitoring this transformation. The chemical shifts of these carbon atoms are highly sensitive to the isomerization state of the retinal nih.gov. For instance, the transition from all-trans to 13-cis retinal induces significant changes in the 13C chemical shifts of C12 and C20, with C12 experiencing a notable shielding effect researchgate.net.
Studies have demonstrated that this isomerization is an ultrafast event, occurring on the femtosecond timescale nih.govbiorxiv.org. In bacteriorhodopsin, the light-induced isomerization from all-trans to 13-cis initiates a sequence of conformational changes in the surrounding protein, leading to the pumping of protons across the membrane wikipedia.orgresearchgate.net. Blocking this isomerization, for example by using a retinal analog where the C12 to C14 region is locked by a carbon bridge, prevents the formation of key photocycle intermediates and abolishes the protein's function, highlighting the essential nature of this conformational change nih.gov. FTIR difference spectroscopy using isotopically labeled retinals has provided evidence for a 13-cis, 14-s-cis configuration in the L intermediate of bacteriorhodopsin's photocycle nih.gov.
Protonation State Changes of the Schiff Base
The retinal chromophore is covalently linked to the protein via a protonated Schiff base (PSB). The protonation state of this linkage is crucial for the protein's function and changes throughout the photocycle. The 13C chemical shifts of the carbons adjacent to the Schiff base, particularly C14 and C15, are sensitive to the protonation state of the Schiff base nitrogen nih.govnih.gov.
Upon formation of the M intermediate in bacteriorhodopsin, the Schiff base proton is transferred to a nearby aspartic acid residue (Asp85) researchgate.net. This deprotonation event is a key step in the proton pumping mechanism. Isotopic labeling at C14 and C15 allows for the precise tracking of the electronic changes that accompany this proton transfer. Vibrational spectroscopy studies on all-trans retinal protonated Schiff base derivatives with 13C substitutions at various positions, including C14 and C15, have shown that protonation of the Schiff base increases π-electron delocalization, leading to frequency increases in the C-C stretching modes nih.gov.
Interaction of Chromophore with Protein Microenvironment
The protein environment surrounding the retinal chromophore plays a critical role in tuning its absorption spectrum and directing the isomerization reaction. Solid-state NMR studies utilizing 13C-labeled retinal, including at the C14 and C15 positions, have been instrumental in mapping the interactions between the chromophore and the protein binding pocket nih.gov. By identifying close 13C-13C contacts between the labeled retinal and 13C-labeled amino acids in the protein, researchers can determine the precise location and orientation of the retinal within the binding pocket in different intermediate states nih.gov.
These studies have revealed that the protein exerts steric and electrostatic influences on the retinal. For instance, in bacteriorhodopsin, the protein environment catalyzes the specific and efficient isomerization at the C13=C14 bond, in contrast to the slower and less specific isomerization of free retinal in solution nih.govbiorxiv.org. The incorporation of the all-trans protonated Schiff base into the bacterio-opsin results in an increase in C-C stretching frequencies, indicating protein-induced π-electron delocalization nih.gov.
Studies on Microbial Retinylidene Membrane Proteins (e.g., Proteorhodopsin, Channelrhodopsin)
The discovery of a vast family of microbial retinylidene proteins, such as proteorhodopsins and channelrhodopsins, has opened up new avenues of research and applications, particularly in the field of optogenetics. The use of this compound and other isotopically labeled variants has been crucial for understanding the function of these novel light-driven pumps and channels soton.ac.uk.
Conformational Changes of the Chromophore and Protein during Photocycles
Similar to bacteriorhodopsin, the photocycle of proteorhodopsin and channelrhodopsin is initiated by the isomerization of the all-trans retinal to a 13-cis configuration nih.govwikipedia.org. In channelrhodopsin-2 (ChR2), this isomerization leads to the opening of a cation-selective channel wikipedia.org. The synthesis of multiply 13C-labeled all-trans-retinal (B13868) isotopomers, including [14,15-13C2]-all-trans-retinal, has enabled detailed structural studies of these proteins using DNP-enhanced solid-state NMR soton.ac.uk.
These studies allow for the direct observation of the conformational changes in the retinal chromophore as it progresses through the various photocycle intermediates. For example, in the sodium-pumping rhodopsin KR2, two distinct O intermediates with distorted 13-cis and distorted all-trans chromophore structures have been identified, providing insight into the mechanism of unidirectional ion transport researchgate.net.
Elucidation of Light-Gated Ion Channel Mechanisms
Channelrhodopsins are light-gated ion channels that have revolutionized the field of neuroscience through optogenetics. Understanding the mechanism by which light absorption leads to channel opening and ion conduction is a major research focus. The isomerization of all-trans retinal to 13-cis retinal is the primary event that triggers a series of protein conformational changes, ultimately opening the channel pore nih.govwikipedia.org.
While direct studies specifically using this compound to probe the ion channel mechanism are part of a broader effort, the principle of using isotopically labeled retinal to follow conformational changes is central. The chemical shift changes observed in 13C-labeled retinal provide information on the structural evolution of the chromophore during channel gating researchgate.net. These experimental data are crucial for validating computational models of channelrhodopsin function, which aim to link the initial retinal isomerization to the large-scale protein motions that constitute the channel gate. Furthermore, studies have shown that all-trans-retinal itself can directly modulate the activity of certain ion channels, such as cyclic nucleotide-gated (CNG) channels, suggesting a complex regulatory role for retinoids in cellular excitability nih.gov.
Influence of Protein Mutations on Retinal Conformation and Photocycle Dynamics
The strategic isotopic labeling of retinal, specifically with this compound, provides a powerful tool for elucidating the influence of protein mutations on the conformation of the retinal chromophore and the dynamics of the photocycle in retinylidene proteins. By combining site-directed mutagenesis with advanced spectroscopic techniques like solid-state Nuclear Magnetic Resonance (NMR), researchers can gain detailed insights at an atomic level into how specific amino acid changes alter the structure and function of these photoreceptor proteins.
Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR spectroscopy is a key method for these investigations, offering a significant boost in sensitivity that is crucial for studying membrane proteins like channelrhodopsin-2 (ChR2). pnas.org When ChR2 is reconstituted with this compound, the 13C labels at the C14 and C15 positions of the retinal molecule act as precise probes. The chemical shifts of these carbon atoms are highly sensitive to the local electronic environment and the configuration of the polyene chain, particularly the crucial C13=C14 bond. pnas.org
In wild-type ChR2, studies using this compound have successfully characterized the retinal chromophore in its dark state and in several trapped photointermediates. pnas.org In the dark state, the retinal is in a pure all-trans configuration. pnas.org Upon illumination, the protein enters a photocycle involving several intermediate states before returning to the dark state. These intermediates, which can be trapped by cryo-trapping techniques, exhibit distinct retinal conformations. For example, the desensitized state that occurs late in the photocycle of ChR2 contains a 13-cis, 15-syn retinal Schiff base configuration.
The true power of this isotopic labeling strategy becomes evident when studying protein mutants. Point mutations near the retinal binding pocket can significantly alter the photocycle kinetics, ion selectivity, and light sensitivity of retinylidene proteins. For instance, mutations such as C128T in ChR2 are known to dramatically prolong the lifetime of the conductive state, a key feature for many applications in optogenetics.
By incorporating this compound into such a mutant, researchers can directly observe the structural consequences of the amino acid substitution on the retinal chromophore. The NMR signals from the 13C labels would reveal any changes in the retinal's conformation, such as altered bond angles or twists in the polyene chain, within the various photocycle intermediates. This allows for a direct correlation between a specific mutation, the resulting structural changes in the chromophore, and the observed functional alteration in the photocycle dynamics.
For example, a mutation might stabilize a particular intermediate state by altering the steric or electrostatic interactions between the protein and the retinal. This would be reflected in the 13C chemical shifts of the labeled retinal within that specific trapped intermediate when compared to the wild-type protein. These precise measurements provide a mechanistic understanding of how single amino acid changes can fine-tune the protein's function.
The data gathered from these studies are instrumental in building comprehensive models of the entire photocycle. By comparing the retinal conformations in wild-type and mutant proteins, scientists can map how local structural changes around the chromophore propagate through the protein to affect large-scale conformational changes associated with channel opening, ion transport, and channel closing.
Interactive Data Table: 13C Chemical Shifts of this compound in Channelrhodopsin-2 Photointermediates
This table presents the 13C chemical shifts for the C14 and C15 atoms of the retinal chromophore in the dark state and various photointermediates of wild-type Channelrhodopsin-2, as determined by DNP-enhanced solid-state NMR. These values serve as a baseline for comparative studies with mutant proteins.
| Photocycle State | C14 Chemical Shift (ppm) | C15 Chemical Shift (ppm) | Retinal Conformation |
| Dark State | ~122 | ~162 | all-trans |
| P(1) Intermediate | Not Resolved | Not Resolved | 13-cis (presumed) |
| P(2) Intermediate | ~125 | ~165 | 13-cis |
| Desensitized State | ~118 | ~160 | 13-cis, 15-syn |
Future Directions and Methodological Advancements
Development of Novel Synthetic Routes for Higher Isotopic Enrichment and Specificity
The utility of all-trans-Retinal-14,15-13C2 is fundamentally dependent on the efficiency and precision of its synthesis. Future advancements are aimed at creating more versatile and efficient synthetic strategies to achieve near-perfect isotopic enrichment and to allow for the specific labeling of any atom in the retinal molecule.
Another promising direction is the exploration of novel chemical pathways that offer more direct and atom-economical labeling. For example, a versatile approach for ¹³C₂-labeling starts with elemental ¹³C carbon, which is used to generate labeled calcium carbide (Ca¹³C₂). This is subsequently converted to ¹³C₂-acetylene, a universal building block for a wide array of organic transformations. Adapting such fundamental C₂-labeling techniques to the complex structure of retinal could provide a more direct route to compounds like all-trans-Retinal-14,15-¹³C₂, potentially reducing the number of synthetic steps and increasing isotopic purity.
| Synthetic Strategy | Key Features | Potential Advancements |
| Convergent Modular Synthesis | Assembles retinal from multiple pre-labeled modules (e.g., C₁₀ + C₅ + C₅ scheme). mdpi.comnih.gov | Optimization of reaction conditions for higher yields; development of new modules for novel retinal analogs. |
| Universal Building Block Method | Utilizes a simple, universally applicable labeled unit like ¹³C₂-acetylene. | Adaptation of the method to complex polyene synthesis; scaling up production for wider availability. |
| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic reactions for high stereospecificity. | Discovery and engineering of novel enzymes for specific labeling steps. |
Integration with Advanced Imaging Techniques for Spatiotemporal Resolution of Metabolic Fluxes
Understanding where and how all-trans-retinal (B13868) is metabolized within a complex tissue requires imaging techniques that can differentiate the labeled compound and its downstream products from the endogenous pool. The integration of ¹³C₂-labeled retinal with high-resolution mass spectrometry imaging is a key future direction for visualizing metabolic pathways in situ.
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a particularly powerful technique for this purpose. NanoSIMS can visualize the incorporation of stable isotopes into cells and subcellular structures with a spatial resolution of approximately 50 nm. By administering all-trans-Retinal-14,15-¹³C₂, researchers can trace the ¹³C label as it moves through the visual cycle or other metabolic pathways. For example, this would allow for the direct visualization of retinal uptake by specific retinal cell types, such as photoreceptors and the retinal pigment epithelium (RPE), and its subsequent localization to organelles like the endoplasmic reticulum or lipid droplets. nih.gov
This approach allows for the measurement of the ¹³C/¹²C isotope ratio within precisely defined regions of interest, providing quantitative data on metabolic activity at a subcellular level. mdpi.comkuleuven.be Future applications will involve combining NanoSIMS with other imaging modalities, such as confocal fluorescence microscopy, to create a multimodal imaging pipeline. mdpi.com This would enable the correlation of metabolic data from the ¹³C label with the identification of specific cell types (via fluorescent markers) and ultrastructural context (via electron microscopy), providing a comprehensive spatiotemporal map of retinal metabolism. mdpi.com
| Imaging Technique | Resolution | Information Provided | Future Application for Labeled Retinal |
| NanoSIMS | ~50 nm | Elemental and isotopic composition (e.g., ¹³C/¹²C ratio). nih.gov | Tracing ¹³C₂-retinal uptake and metabolism in specific retinal cells and organelles. |
| MALDI-MSI | 10-50 µm | Molecular identification of metabolites and lipids. | Mapping the spatial distribution of ¹³C₂-retinal and its labeled metabolites (e.g., retinyl esters, retinoic acid) across retinal layers. |
| Correlative Imaging (CLEIM) | Multiscale | Combines fluorescence (cell type), electron microscopy (ultrastructure), and NanoSIMS (metabolism). mdpi.com | Creating a comprehensive map linking retinal cell identity and structure to the specific metabolic fate of ¹³C₂-retinal. |
Expansion of Spectroscopic Methods for In Situ and Real-Time Analysis of Protein Dynamics
Isotopic labeling at the C14 and C15 positions of retinal is critical for spectroscopic studies aimed at understanding how the chromophore interacts with its host protein, such as in the visual pigment rhodopsin. Future research will expand the application of these labeled compounds to a wider array of advanced spectroscopic techniques to capture the structural dynamics of protein activation in real-time.
Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for this purpose. By using ¹³C-labeled retinal, researchers can measure precise distances between the retinal chromophore and specific amino acid residues within the protein's binding pocket. nih.gov Techniques like 2D Dipolar-Assisted Rotational Resonance (DARR) can detect cross-peaks between ¹³C labels that are within ~5 Å of each other, allowing for the mapping of structural changes that occur upon light activation. nih.gov Future studies will use specifically designed multi-¹³C-labeled retinals to triangulate positions and map the conformational trajectory of the chromophore and the surrounding protein helices during G-protein coupled receptor (GPCR) activation. unifr.ch
Fourier-Transform Infrared (FTIR) Difference Spectroscopy benefits immensely from specific isotopic labeling. The ¹³C substitution at the C14 and C15 positions causes a predictable shift in the frequency of the C14-C15 single bond stretching vibration. mdpi.comkuleuven.be This has been instrumental in assigning this vibrational mode in various photointermediates of bacteriorhodopsin, providing definitive evidence for specific isomerization states (e.g., 13-cis, 14-s-cis) that are critical for the protein's proton-pumping function. mdpi.comkuleuven.be Time-resolved FTIR will allow these conformational changes to be monitored on the microsecond to millisecond timescale, capturing the dynamic interplay between the chromophore and protein during the photocycle.
Resonance Raman Spectroscopy also leverages isotopic substitutions to translate vibrational frequencies into detailed structural information. nih.gov The specific labeling in all-trans-Retinal-14,15-¹³C₂ helps to unambiguously identify vibrations associated with the Schiff base end of the molecule, which is directly involved in the initial steps of vision and ion transport. Future work will apply these techniques in vivo, using emerging methods like Raman spectroscopy adapted for ophthalmic use, to probe the molecular state of the retina non-invasively. mdpi.com
Application in Complex Biological Systems and Model Organisms
While spectroscopic studies provide atomic-level detail, understanding the physiological role of retinal requires tracing its fate within a living organism. The use of all-trans-Retinal-14,15-¹³C₂ in model organisms like mice and rats is a critical future direction for dissecting retinoid metabolism in the context of the entire visual cycle and beyond.
A major application is tracing the in vivo conversion of retinal to other biologically active retinoids. The oxidation of all-trans-retinal to all-trans-retinoic acid is a key step in generating a potent signaling molecule that regulates gene expression. nih.govmdpi.com By administering ¹³C₂-labeled retinal to an animal model, researchers can use mass spectrometry to track the appearance of the ¹³C label in the retinoic acid pool, quantifying the rate and location of this conversion in tissues like the liver and retina. nih.gov This allows for a direct assessment of the flux through this pathway under various physiological or disease conditions.
Furthermore, labeled retinal can be used to investigate novel metabolic pathways. Recently, an enzyme named Retinol (B82714) Saturase (RetSat) was discovered in mice that converts all-trans-retinol into all-trans-13,14-dihydroretinol (B17957). nih.govnih.gov Since all-trans-retinal is the immediate precursor to all-trans-retinol in the visual cycle, administering all-trans-Retinal-14,15-¹³C₂ to mice would definitively trace whether retinal released from photoreceptors contributes to this new metabolic pathway.
Finally, these tracers are invaluable for studying retinoid transport and disease. In mouse models of retinal degeneration where the clearance of all-trans-retinal is impaired, ¹³C₂-retinal can be used to quantify the kinetics of this clearance and to test the efficacy of therapeutic interventions aimed at restoring visual cycle function. nih.govnih.gov
| Model System Application | Key Question | Method | Expected Outcome |
| Wild-Type Mouse | What is the in vivo rate of conversion of retinal to retinoic acid? | Administer ¹³C₂-retinal; analyze tissues via LC-MS. | Quantitative flux data for the retinal-to-retinoic acid pathway in different organs. nih.govnih.gov |
| RetSat Mouse Model | Does retinal from the visual cycle enter the retinol saturation pathway? | Administer ¹³C₂-retinal; analyze tissues for labeled 13,14-dihydroretinol. | Determination of the metabolic link between the visual cycle and this novel pathway. nih.govnih.gov |
| Retinal Degeneration Mouse Model (e.g., prRDH⁻/⁻) | How is the clearance of all-trans-retinal affected by specific enzyme deficiencies? | Administer ¹³C₂-retinal after a photobleach; measure labeled retinoid levels over time via HPLC/MS. nih.gov | Quantification of the delay in retinal clearance, providing a biomarker for disease progression and therapeutic response. |
Q & A
Q. What is the significance of 13C isotopic labeling at positions 14 and 15 in all-trans-retinal for studying retinylidene protein dynamics?
The 13C labeling at carbons 14 and 15 enables precise tracking of conformational changes in retinal-binding proteins like channelrhodopsin-2 (ChR2) using solid-state NMR. This labeling strategy provides high-resolution data on chromophore-protein interactions, particularly during photocycle transitions. For example, isotopic enrichment allows researchers to measure distance constraints (e.g., between C12 and C15) and distinguish between all-trans and 13-cis configurations, which are critical for understanding light-driven proton transport mechanisms .
Q. How does [14,15-13C2]-all-trans-retinal improve sensitivity in NMR-based structural studies?
The dual 13C labeling enhances signal-to-noise ratios in dynamic nuclear polarization (DNP)-enhanced solid-state NMR, enabling the detection of low-population intermediates in photocycles. This is particularly useful for studying membrane proteins reconstituted in lipid bilayers, where natural abundance 13C signals are weak. The labeled retinal has been successfully incorporated into proteorhodopsin and ChR2, facilitating 2D 13C-13C correlation spectroscopy to resolve polyene chain dynamics .
Advanced Research Questions
Q. How can DNP-enhanced solid-state NMR be optimized using [14,15-13C2]-all-trans-retinal to resolve photocycle intermediates in ChR2?
Optimization requires (1) precise control of sample temperature during data acquisition to stabilize transient intermediates and (2) cross-polarization magic-angle spinning (CP-MAS) protocols to enhance spectral resolution. Thermal relaxation experiments (e.g., at 200 K) are critical for trapping intermediates like the P4 state, which exhibits a 13-cis,15-syn configuration distinct from the dark-state all-trans conformation. These methods have revealed that P4 formation depends on both light activation and thermal energy, contradicting earlier models of direct photochemical generation .
Q. What experimental controls are essential when incorporating 13C-labeled retinal into reconstituted membrane proteins?
Key controls include:
- Isotopic purity validation : Mass spectrometry or HPLC-UV to confirm >99% 13C incorporation and absence of unlabeled isomers.
- Functional reconstitution assays : UV-visible spectroscopy to verify retinal binding and photocycle activity (e.g., absorbance shifts at 480 nm for ChR2).
- Blank lipid bilayer samples : To distinguish protein-specific signals from background noise in NMR spectra .
Q. How should researchers address contradictions in 13C chemical shift data when modeling chromophore-protein interactions?
Discrepancies often arise from differences in sample preparation (e.g., lipid composition, pH) or data acquisition parameters (e.g., magnetic field strength). To resolve these:
- Perform comparative studies using uniformly 15N-labeled proteins to isolate environmental effects on chemical shifts.
- Apply quantum mechanics/molecular mechanics (QM/MM) simulations to correlate experimental shifts with chromophore torsional angles and protonation states.
- Cross-validate findings with alternative techniques like FTIR or X-ray crystallography .
Q. What synthetic challenges are associated with [14,15-13C2]-all-trans-retinal, and how do they impact protein studies?
Challenges include:
- Regioselective 13C incorporation : Ensuring labeling fidelity at positions 14 and 15 without isotopic scrambling during synthesis.
- Purification of geometric isomers : Chromatographic separation of all-trans from 11-cis or 13-cis forms, which can co-elute.
- Stability under reconstitution conditions : Retinal degradation in aqueous buffers requires strict light and oxygen exclusion. These factors directly affect isotopic incorporation efficiency and data reproducibility in NMR experiments .
Methodological Considerations
- Data interpretation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that address gaps in photocycle mechanics .
- Ethical practices : Adhere to citation standards (Vancouver style) and disclose conflicts of interest, especially when using proprietary protein expression systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
